Tissue plasminogen activator can be sourced from human tissues or produced through recombinant DNA technology. The recombinant forms of tissue plasminogen activator, such as alteplase, reteplase, and tenecteplase, are commonly used in clinical settings for therapeutic purposes, particularly in treating ischemic strokes and myocardial infarctions. These agents are classified as thrombolytics due to their ability to dissolve clots .
The synthesis of tissue plasminogen activator involves several methods, primarily focusing on recombinant DNA technology. Initially isolated from mammalian tissues, tissue plasminogen activator was first produced using recombinant techniques at Genentech in 1982. The process begins with the creation of a complementary DNA (cDNA) library from mRNA extracted from human melanoma cells. This cDNA is then cloned into plasmids and expressed in various host systems, including Escherichia coli and Chinese hamster ovary cells, which are favored for their ability to perform post-translational modifications necessary for functional protein activity .
The molecular structure of tissue plasminogen activator consists of several domains that facilitate its enzymatic function:
Tissue plasminogen activator primarily catalyzes the hydrolysis of the Arg561-Val562 bond in plasminogen to produce plasmin. This reaction is central to fibrinolysis—the process by which blood clots are dissolved.
The mechanism of action for tissue plasminogen activator involves several steps:
This process not only restores blood flow but also plays a role in tissue remodeling during wound healing .
Tissue plasminogen activator has significant applications in medicine:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5